2',6'-Dimethoxyacetophenone (CAS: 2040-04-2) is a highly substituted aromatic ketone characterized by two methoxy groups at the ortho positions relative to the acetyl moiety. This specific substitution pattern introduces severe steric hindrance around the carbonyl carbon and forces the acetyl group out of the aromatic plane, disrupting standard π-conjugation. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized precursor for the synthesis of complex flavonoids, chalcones, and photolabile protecting groups, or as a targeted substrate for transition-metal-catalyzed cross-coupling where standard C-H activation must be suppressed in favor of C-O bond cleavage [1].
Isomer-defined synthetic intermediate with 2′,6′-dimethoxy substitution pattern for position-specific reactivity
Supports fluorination-demethylation synthetic routes for fluorinated aromatic building blocks
Hepatic mixed function oxidase inhibition mechanism research context
Substituting 2',6'-dimethoxyacetophenone with unhindered analogs like acetophenone or mono-ortho substituted variants (e.g., 2'-methoxyacetophenone) fundamentally alters reaction trajectories and guarantees process failure in targeted syntheses. The dual ortho-methoxy groups physically block nucleophilic attack at the carbonyl, drastically lowering yields in standard Grignard additions or Baeyer-Villiger oxidations, while simultaneously shifting the dominant reaction pathways toward direct ring hydroxylation [1]. Furthermore, in transition-metal catalysis, the lack of a free ortho-position forces catalysts to activate the typically inert C-O bond rather than undergoing standard C-H cyclometalation[2]. Buyers substituting this compound will experience complete failure in site-selective cross-coupling and unexpected photochemical behavior due to the disrupted ground-state planarity.
Transition-metal catalysis reveals a stark divergence in reactivity dictated by the di-ortho substitution. When reacted with an isolable Ru(II) bis(dinitrogen) complex at mild temperatures (25-40 °C), 2'-methoxyacetophenone undergoes standard sp2 C-H bond activation to form a cyclometalated species. In direct contrast, 2',6'-dimethoxyacetophenone completely suppresses C-H activation, instead undergoing facile sp2 C-O bond cleavage to yield the corresponding ruthenium-aryloxide complex [1].
| Evidence Dimension | Catalytic Bond Cleavage Pathway |
| Target Compound Data | Undergoes exclusive sp2 C-O bond activation |
| Comparator Or Baseline | 2'-Methoxyacetophenone (Undergoes sp2 C-H bond activation) |
| Quantified Difference | Complete mechanistic shift from C-H cyclometalation to C-O cleavage |
| Conditions | Reaction with[Ru(H)2(N2)2(PCy3)2] at 25-40 °C |
This absolute shift in site selectivity makes the compound an essential precursor for cross-coupling reactions where the methoxy group must act as a traceless leaving group rather than a directing group.
The steric bulk of the 2,6-dimethoxy groups fundamentally alters the compound's oxidation profile. While unhindered analogs like 4'-methoxyacetophenone readily undergo Baeyer-Villiger oxidation (BVO) to form the corresponding ester in high yields (up to 81% using a tin beta zeolite/H2O2 system), 2',6'-dimethoxyacetophenone resists standard oxygen insertion. Instead, peracid oxidation (e.g., with mCPBA) results in a complex multi-response pathway heavily favoring direct aromatic ring hydroxylation over ester formation [1].
| Evidence Dimension | Oxidation Pathway and Ester Yield |
| Target Compound Data | Resists standard BVO; undergoes competing direct ring hydroxylation |
| Comparator Or Baseline | 4'-Methoxyacetophenone (81% ester yield via standard BVO) |
| Quantified Difference | Fundamental shift from high-yield oxygen insertion to multi-pathway ring hydroxylation |
| Conditions | Oxidation via peracid (mCPBA) or tin beta zeolite/H2O2 biphasic systems |
Procurement teams must recognize that standard lactonization/esterification protocols will fail, requiring specialized optimization for downstream processing.
The dual ortho-methoxy substituents physically prevent the acetyl group from aligning with the aromatic ring. NMR spin-spin coupling analyses and molecular orbital computations demonstrate that while acetophenone maintains a planar ground state (dihedral angle ~0°), 2',6'-dimethoxyacetophenone is forced into a highly twisted conformation with an estimated dihedral angle of 40° to 90°. This steric twisting drastically reduces hyperconjugative transmission, evidenced by the near elimination of the 6J(H,C) spin-spin coupling constant compared to unhindered analogs [1].
| Evidence Dimension | Acetyl-Benzene Dihedral Angle |
| Target Compound Data | ~40° to 90° (Highly twisted, non-planar) |
| Comparator Or Baseline | Acetophenone (~0°, Planar) |
| Quantified Difference | 40°+ deviation from planarity, causing severe loss of π-conjugation |
| Conditions | Ground-state conformational analysis via 13C/1H NMR and STO-3G MO computations |
The loss of planarity blue-shifts the UV absorption spectrum and alters triplet-state photochemistry, dictating its selection for specialized photoactive materials.
Due to its propensity for C-O bond activation over C-H cyclometalation, it is the required starting material for synthesizing complex polycyclic aromatic hydrocarbons and biaryls where the methoxy group is reductively cleaved or substituted [1].
The pre-installed 2,6-dimethoxy pattern is critical for synthesizing specific natural product analogs (e.g., primetin derivatives or wasabidienones) where late-stage di-ortho methoxylation is synthetically impossible due to steric crowding [2].
The forced non-planar conformation and disrupted π-conjugation alter its UV absorption profile, making it a highly specific building block for developing custom photoinitiators or sterically hindered photoremovable protecting groups in targeted peptide synthesis[3].